molecular formula C7H8O4S2 B12716843 2-Methylsulfonylbenzenesulfinic acid CAS No. 1621697-26-4

2-Methylsulfonylbenzenesulfinic acid

Cat. No.: B12716843
CAS No.: 1621697-26-4
M. Wt: 220.3 g/mol
InChI Key: NLMZDPOLNKILPR-UHFFFAOYSA-N
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Description

2-Methylsulfonylbenzenesulfinic acid is a sulfinic acid derivative characterized by a benzene ring substituted with a methylsulfonyl (-SO₂CH₃) group and a sulfinic acid (-SO₂H) group at the ortho position. Sulfinic acids are known for their intermediate acidity (stronger than alcohols but weaker than sulfonic acids) and redox reactivity, making them valuable in organic synthesis and pharmaceutical applications .

Properties

CAS No.

1621697-26-4

Molecular Formula

C7H8O4S2

Molecular Weight

220.3 g/mol

IUPAC Name

2-methylsulfonylbenzenesulfinic acid

InChI

InChI=1S/C7H8O4S2/c1-13(10,11)7-5-3-2-4-6(7)12(8)9/h2-5H,1H3,(H,8,9)

InChI Key

NLMZDPOLNKILPR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1S(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylsulfonylbenzenesulfinic acid typically involves the sulfonation of 2-methylbenzenesulfonic acid. This process can be carried out using fuming sulfuric acid or sulfur trioxide in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of 2-Methylsulfonylbenzenesulfinic acid may involve large-scale sulfonation reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Methylsulfonylbenzenesulfinic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids or sulfonates.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfinic acid group.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the sulfonic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nitrating agents can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Sulfonic acids or sulfonates.

    Reduction: Sulfinic acids.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

2-Methylsulfonylbenzenesulfinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the manufacture of detergents, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methylsulfonylbenzenesulfinic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate enzyme activity and cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Positional Isomers: 2- vs. 3-Methylsulfonylbenzenesulfinic Acid Derivatives

The position of the methylsulfonyl group significantly impacts physical and chemical properties. For example:

Compound CAS RN Molecular Formula Melting Point Key Features
2-Methylsulfonylbenzoic acid 33963-55-2 C₈H₈O₄S 137–140°C Ortho substitution; dimeric H-bonding
3-Methylsulfonylbenzoic acid 5345-27-7 C₈H₈O₄S 230°C Meta substitution; higher thermal stability

The ortho isomer (2-position) exhibits stronger intramolecular hydrogen bonding (e.g., N–H⋯O in 2-[(methylsulfonyl)amino]benzoic acid), stabilizing planar conformations and influencing solubility . The meta isomer (3-position) lacks such interactions, leading to higher melting points due to tighter crystal packing .

Functional Group Analogs

A. Sulfonamide Derivatives (e.g., 2-Benzenesulfonamidobenzoic Acid) Sulfonamides, such as 2-benzenesulfonamidobenzoic acid, replace the sulfinic acid group with a sulfonamide (-SO₂NH₂) moiety. These compounds are notable for their biological activity:

  • Mechanism: Inhibit enzymes like methionine aminopeptidase-2 (MetAP2), a target in cancer therapy .
  • Structure-Activity : The sulfonamide group enhances hydrogen-bonding capacity, improving target binding compared to sulfinic acids .

B. Sulfonylurea Pesticides (e.g., Metsulfuron Methyl Ester)
Sulfonylureas, such as metsulfuron methyl ester, incorporate a sulfonyl group linked to a urea moiety. Key differences:

  • Function : Act as herbicides by inhibiting acetolactate synthase (ALS) in plants .
  • Reactivity : The urea linkage enables herbicidal specificity, unlike sulfinic acids, which may participate in redox reactions .

C. Sulfonic Acid Derivatives (e.g., 5-Amino-2-phenylbenzenesulfonic Acid) Sulfonic acids (-SO₃H) are stronger acids (pKa ~1) compared to sulfinic acids (pKa ~2–3). Applications include:

  • Dyes/Pharmaceuticals : Enhanced water solubility due to high acidity .
  • Stability : Less prone to oxidation than sulfinic acids, which can oxidize to sulfonic acids .

Boronic Acid Derivatives (e.g., 2-(Methylsulfonyl)phenylboronic Acid)

These compounds combine a methylsulfonyl group with a boronic acid (-B(OH)₂) substituent:

  • Applications : Used in Suzuki-Miyaura cross-coupling reactions for drug synthesis .
  • Electronic Effects : The electron-withdrawing sulfonyl group enhances boronic acid reactivity in coupling reactions .

Research Implications

  • Synthetic Utility : Sulfinic acids serve as intermediates in synthesizing sulfonamides and sulfonic acids .
  • Drug Design : The ortho-substituted methylsulfonyl group in 2-methylsulfonylbenzenesulfinic acid may enhance bioavailability compared to meta isomers, as seen in benzoic acid derivatives .
  • Thermal Stability : Higher melting points in meta-substituted analogs suggest better formulation stability for pharmaceuticals .

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